molecular formula C16H15ClN2O3 B11691425 3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide

3-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide

Cat. No.: B11691425
M. Wt: 318.75 g/mol
InChI Key: UOMLPSYPLBJDRF-UHFFFAOYSA-N
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Description

N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorobenzoyl and methylphenoxy groups suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Could be used in the production of agrochemicals or as a material science component.

Mechanism of Action

The mechanism of action of N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorobenzoyl and methylphenoxy groups may enhance binding affinity to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chlorobenzoyl)hydrazine: Shares the chlorobenzoyl group but lacks the methylphenoxy moiety.

    2-(2-Methylphenoxy)acetic acid hydrazide: Contains the methylphenoxy group but lacks the chlorobenzoyl moiety.

Uniqueness

N’-(3-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to the combination of both chlorobenzoyl and methylphenoxy groups, which may confer distinct chemical and biological properties compared to its individual components.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

3-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide

InChI

InChI=1S/C16H15ClN2O3/c1-11-5-2-3-8-14(11)22-10-15(20)18-19-16(21)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

UOMLPSYPLBJDRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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